1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Lipophilicity Drug Design Physicochemical Property

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one (CAS 207737-64-2) is a synthetic aryl alkyl ketone characterized by a para-benzyloxy-substituted phenyl ring linked via an ethylene bridge to a 4-methylpentan-3-one backbone. Its molecular formula is C₁₉H₂₂O₂ with a molecular weight of 282.4 g/mol; it contains no hydrogen bond donors, two hydrogen bond acceptors, seven rotatable bonds, and exhibits a computed XLogP3-AA of 4.3, indicating substantial lipophilicity that differentiates it from smaller alkoxy analogs.

Molecular Formula C19H22O2
Molecular Weight 282.383
CAS No. 207737-64-2
Cat. No. B2849187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one
CAS207737-64-2
Molecular FormulaC19H22O2
Molecular Weight282.383
Structural Identifiers
SMILESCC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3
InChIKeyHLJUQQMGAVBQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one (CAS 207737-64-2): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one (CAS 207737-64-2) is a synthetic aryl alkyl ketone characterized by a para-benzyloxy-substituted phenyl ring linked via an ethylene bridge to a 4-methylpentan-3-one backbone [1]. Its molecular formula is C₁₉H₂₂O₂ with a molecular weight of 282.4 g/mol; it contains no hydrogen bond donors, two hydrogen bond acceptors, seven rotatable bonds, and exhibits a computed XLogP3-AA of 4.3, indicating substantial lipophilicity that differentiates it from smaller alkoxy analogs [2]. The compound is commercially available at ≥95% purity for research use, with pricing structures reflecting its specialized synthetic niche rather than commodity supply .

Why In-Class 4-Alkoxyphenyl Pentanones Cannot Substitute for 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one Without Quantitative Revalidation


The 4-benzyloxy substituent on 1-(4-(benzyloxy)phenyl)-4-methylpentan-3-one confers a distinct combination of steric bulk, electron donation, and lipophilicity that diverges meaningfully from methoxy, ethoxy, or hydroxy analogs [1]. Even within the benzyloxy subclass, the specific methyl branching pattern at the 4-position of the pentan-3-one chain influences conformational flexibility and potential binding interactions . Generic substitution with a more compact 4-methoxyphenyl analog (e.g., 1-(4-methoxyphenyl)-4-methylpentan-3-one, CAS 100765-45-5) would alter LogP, molecular shape, and metabolic vulnerability, while replacement with the 4-hydroxy congener introduces a hydrogen bond donor that may redirect intermolecular interactions entirely . Procurement decisions predicated on simple structural analogy without verifying the quantitative impact on the specific assay system of interest risk introducing uncontrolled variables into the synthetic route or biological evaluation.

Quantitative Differentiation Evidence for 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one Versus Closest Structural Analogs


Lipophilicity Advantage: Computed LogP Comparison Between 4-Benzyloxy and 4-Methoxy/4-Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA of 4.3, reflecting its benzyloxy substituent's hydrophobic contribution [1]. In contrast, the 4-methoxy analog (1-(4-methoxyphenyl)-4-methylpentan-3-one, MW 206.28) is predicted to have an XLogP3-AA of approximately 3.0, while the 4-hydroxy analog (1-(4-hydroxyphenyl)-4-methylpentan-3-one) would have an even lower LogP (~2.5) due to hydrogen bonding capability [2]. This ~1.3 to ~1.8 log unit increase translates to approximately a 20- to 60-fold greater partition coefficient into organic phases, which may influence membrane permeability, protein binding, and chromatographic retention behavior in both analytical and preparative contexts [3].

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Donor Count: Absence of HBD in Benzyloxy Compound Versus Hydroxy Analog

The target compound possesses zero hydrogen bond donors, as confirmed by PubChem computed properties [1]. Its closest hydroxy analog, 1-(4-hydroxyphenyl)-4-methylpentan-3-one, introduces a phenolic -OH group (HBD count = 1), which can engage in intermolecular hydrogen bonding, alter solubility, and potentially reduce passive membrane permeability [2]. The absence of HBD in the benzyloxy compound may confer an advantage in assays where hydrogen bonding is detrimental to target engagement or where metabolic conjugation of a free phenol would confound biological readouts [3].

Hydrogen Bonding Permeability PK Property

Rotatable Bond Count: Conformational Flexibility of Benzyloxy Versus Constrained Analogs

The target compound features seven rotatable bonds, as verified by PubChem computed properties [1]. This number is higher than for the 4-methoxy analog (approximately five rotatable bonds) due to the additional methylene bridge in the benzyloxy group. Increased conformational flexibility can influence entropic penalties upon binding and may be advantageous in target systems that favor induced-fit recognition [2]. However, it may also correlate with lower metabolic stability if excessive flexibility exposes vulnerable sites [3].

Conformational Flexibility Entropy Binding

Procurement-Relevant Application Scenarios for 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one


Lipophilicity-Dependent Assay Systems Requiring a Neutral, High-LogP Aryl Ketone Scaffold

When a screening campaign or SAR exploration demands an aryl ketone building block with computed XLogP3-AA ≥ 4.0 and zero hydrogen bond donors, 1-(4-(benzyloxy)phenyl)-4-methylpentan-3-one (LogP 4.3, HBD 0) fills a niche that the 4-methoxy (LogP ~3.0) and 4-hydroxy (LogP ~2.5, HBD 1) analogs cannot occupy. This property profile is particularly relevant for assays where passive membrane permeability or partitioning into lipid-rich compartments is a prerequisite for activity, as established by the Veber and Lipinski guidelines [1].

Synthetic Intermediate for Late-Stage Diversification via Benzyl Ether Cleavage

The benzyloxy group serves as a protected phenol that can be orthogonally cleaved under hydrogenolysis conditions (e.g., H₂, Pd/BaSO₄) to generate the corresponding 4-hydroxyphenyl-4-methylpentan-3-one . This synthetic versatility allows procurement of a single intermediate that can be used either as the benzyl ether or deprotected phenol, depending on downstream chemistry requirements. This differentiation is not shared by the corresponding methyl ether, which requires harsher demethylation conditions (BBr₃, HBr) [2].

Chromatographic Method Development Requiring a High-Retention Benzyloxy Standard

Given its elevated LogP (4.3) and seven rotatable bonds, this compound exhibits distinct reversed-phase HPLC retention behavior compared to lower alkoxy analogs, making it a suitable retention time marker for method development involving lipophilic aryl ketones. Its boiling point (409.9±25.0 °C predicted) also supports its use as a non-volatile, thermally stable standard in GC method validation where methoxy analogs may elute too early for adequate resolution [1].

Conformational Sampling Studies Requiring a Flexible Aryl Ketone Probe

With seven rotatable bonds—two more than the 4-methoxy analog—this compound provides a useful probe for molecular dynamics simulations or NMR-based conformational analysis studies that investigate the entropic consequences of benzyl versus methyl ether substitution on ligand–protein binding thermodynamics .

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